1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine
Overview
Description
1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine is a useful research compound. Its molecular formula is C10H17N3 and its molecular weight is 179.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Amino-functionalized Compounds in Synthesis and Applications
Synthesis and Utility
Amine-functionalized compounds, including indazoles and triazoles, play a crucial role in fine organic synthesis, contributing to the production of pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. These compounds are utilized in creating analytical and flotation reagents, heat-resistant polymers, and products with fluorescent properties, demonstrating their versatility in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
CO2 Capture
The strong interaction between CO2 and basic amino functionalities has made amine-functionalized metal–organic frameworks (MOFs) a focus for CO2 capture applications. These frameworks have shown extremely high CO2 sorption capacity at low pressures, which is promising for environmental and energy applications (Lin et al., 2016).
Indazole Derivatives in Therapeutic Applications
Medicinal Applications
Derivatives of indazoles exhibit a wide range of biological activities, including antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, and antipsychotic effects. This highlights the significant potential of indazole derivatives in developing new therapeutic agents (Ali et al., 2013).
Applications in Polymerization and Material Science
Polymerization Initiators
Amines serve as (co)initiators in the polymerization of cyclic esters, demonstrating the utility of amine compounds in synthesizing polymers with applications ranging from biomedical to environmental sectors (Duda et al., 2005).
Utility in Advanced Oxidation Processes
Degradation of Hazardous Compounds
Advanced oxidation processes (AOPs) employing nitrogen-containing compounds, such as amines and azo dyes, have been effective in mineralizing resistant contaminants. This application is crucial for improving water treatment technologies and addressing global concerns about water pollution (Bhat & Gogate, 2021).
Properties
IUPAC Name |
1-propan-2-yl-4,5,6,7-tetrahydroindazol-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7(2)13-10-8(6-12-13)4-3-5-9(10)11/h6-7,9H,3-5,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLWPCIOEPSIQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CCCC2N)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461705-54-3 | |
Record name | 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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